![molecular formula C16H14N2O4 B5696866 N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide CAS No. 313960-81-5](/img/structure/B5696866.png)
N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide
Übersicht
Beschreibung
N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide, also known as Niflumic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for its analgesic and anti-inflammatory properties. It was first synthesized in 1972 by the German pharmaceutical company, Hoechst AG. Niflumic acid is a member of the fenamates class of drugs and is structurally related to other NSAIDs, such as mefenamic acid and flufenamic acid.
Wirkmechanismus
The exact mechanism of action of N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. Additionally, N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been shown to block the activity of ion channels, such as the transient receptor potential vanilloid 4 (TRPV4) channel, which plays a role in pain sensation and inflammation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the activation of nuclear factor-κB (NF-κB), which is a key regulator of the inflammatory response. Additionally, N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been shown to reduce pain and swelling in animal models of inflammatory arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid in lab experiments is its well-established anti-inflammatory and analgesic properties, making it a useful tool for studying the mechanisms of inflammation and pain. Additionally, N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been shown to have a relatively low toxicity profile, making it a safer alternative to other NSAIDs, such as aspirin and ibuprofen. However, one limitation of using N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid. One area of interest is the potential use of N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid in the treatment of cystic fibrosis, as it has been shown to enhance chloride secretion in airway epithelial cells. Additionally, N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been shown to have anti-cancer properties, and further research is needed to explore its potential as a cancer therapy. Finally, there is a need for further research on the mechanisms of action of N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid, particularly with regard to its effects on ion channels and other signaling pathways involved in inflammation and pain.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid involves the reaction of 4-nitrobenzoyl chloride with 4-acetylaniline in the presence of a base, followed by the addition of 3-methylbenzoic acid. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it useful in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. Additionally, N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been studied for its potential use in the treatment of cystic fibrosis, as it has been shown to enhance chloride secretion in airway epithelial cells.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-9-13(5-8-15(10)18(21)22)16(20)17-14-6-3-12(4-7-14)11(2)19/h3-9H,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOWMPWBQPKEKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354407 | |
Record name | N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide | |
CAS RN |
313960-81-5 | |
Record name | N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.